2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzonitrile group attached to an indole moiety, which is further substituted with a hydroxymethyl group and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The benzonitrile group can be reduced to form a primary amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 2-[[3-(Formyl)-2-methylindol-1-yl]methyl]benzonitrile or 2-[[3-(Carboxyl)-2-methylindol-1-yl]methyl]benzonitrile.
Reduction: Reduction of the benzonitrile group can produce 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzylamine.
Substitution: Halogenation can yield compounds such as 2-[[3-(Hydroxymethyl)-2-methyl-5-chloroindol-1-yl]methyl]benzonitrile.
Scientific Research Applications
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxymethyl and benzonitrile groups can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzamide
- 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzoic acid
- 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzylamine
Uniqueness
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and benzonitrile groups on the indole core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNDAQJDOWYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358428 |
Source
|
Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677732-50-2 |
Source
|
Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.